4-Acetylphenyl 4-nitrobenzoate
Description
4-Acetylphenyl 4-nitrobenzoate is an aromatic ester comprising a 4-nitrobenzoate moiety esterified with 4-acetylphenol. The 4-nitrobenzoate group is electron-withdrawing, influencing reactivity and stability, while the acetyl group at the para position of the phenyl ring may modulate solubility, electronic effects, and metabolic pathways. This compound is likely synthesized via esterification between 4-nitrobenzoyl chloride and 4-acetylphenol, a method consistent with similar derivatives (e.g., 4-nitrophenyl 4-nitrobenzoate, ) .
Properties
IUPAC Name |
(4-acetylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)11-4-8-14(9-5-11)21-15(18)12-2-6-13(7-3-12)16(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDYCHMZKTXMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl 4-nitrobenzoate typically involves the esterification of 4-acetylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors or batch reactors can be employed, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 4-Acetylphenyl 4-aminobenzoate.
Substitution: Various substituted phenyl benzoates.
Hydrolysis: 4-Acetylphenol and 4-nitrobenzoic acid.
Scientific Research Applications
4-Acetylphenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitro and acetyl groups on biological systems.
Medicinal Chemistry: It may be explored for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 4-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Nitrophenyl 4-Nitrobenzoate (C₁₃H₈N₂O₆)
- Structure : Features two nitro groups at para positions on both aromatic rings.
- Properties : The electron-withdrawing nitro groups enhance thermal stability but reduce solubility in polar solvents. Its molecular mass (288.22 g/mol) and crystallinity are comparable to other nitroaromatic esters .
- Reactivity: The dual nitro groups may accelerate hydrolysis under alkaline conditions due to increased electrophilicity at the ester carbonyl.
(4-Chlorophenyl) 4-Nitrobenzoate (C₁₃H₈ClNO₄)
- Structure : Substitutes the acetyl group with chlorine at the phenyl ring.
- Biodegradation : Chlorine’s electronegativity alters metabolic pathways. highlights that halogenated nitroaromatics like this compound are metabolized via reductive pathways in Burkholderia cepacia and Ralstonia paucula, yielding intermediates such as 3-hydroxy-4-acetamidobenzoate . In contrast, the acetyl group in 4-acetylphenyl 4-nitrobenzoate may facilitate alternative degradation routes, such as deacetylation prior to nitro reduction .
- Toxicity : Chlorine substituents increase environmental persistence and toxicity compared to acetylated analogs .
Ethyl 4-Nitrophenylacetate (C₁₀H₁₁NO₄)
- Structure : Contains an ethyl ester and a nitrophenylacetate backbone.
- Synthesis : Prepared via nucleophilic acyl substitution, similar to 4-acetylphenyl derivatives but with differing steric and electronic profiles .
- Applications: Used in pharmaceutical intermediates (e.g., ethyl 4-aminophenylacetate). The acetyl group in this compound may enhance binding affinity in biological systems, as seen in tuberculostatic hydrazide derivatives () .
Physicochemical and Metabolic Properties
Electronic Effects
Biodegradation Pathways
- Reductive Pathways: Pseudomonas fluorescens and Burkholderia cepacia metabolize 4-nitrobenzoate via hydroxylamine intermediates (e.g., 4-hydroxylaminobenzoate → 3,4-dihydroxybenzoate) . The acetyl group may divert metabolism toward deacetylation, delaying nitro group reduction.
- Co-Metabolism Challenges: In mixed substrates (e.g., 4-nitrobenzoate + 4-aminobenzoate), Ralstonia paucula preferentially degrades amino derivatives, hindering nitroarene metabolism. Acetylated analogs may exhibit similar interference .
Data Tables
Table 1: Comparative Properties of 4-Nitrobenzoate Derivatives
Biological Activity
4-Acetylphenyl 4-nitrobenzoate is an organic compound belonging to the class of aromatic esters. Its unique structure, featuring an acetyl group attached to a phenyl ring and a nitro group connected to a benzoate moiety, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H13NO4. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction reactions, potentially forming reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. The acetyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites.
- Protein-Ligand Interactions : It can modulate the activity of proteins through binding interactions.
Anticancer Activity
Research has indicated that nitrobenzoate derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
Antimicrobial Properties
Nitrobenzoate derivatives have been explored for their antimicrobial activities. These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Some studies suggest that nitrobenzoate compounds can exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This property could be beneficial in treating inflammatory diseases .
Case Studies and Experimental Data
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In Vitro Studies : A study evaluated the inhibitory effects of various nitrobenzoate derivatives on human enteropeptidase, revealing promising IC50 values that suggest potent enzyme inhibition capabilities (Table 1) .
Compound IC50 (nM) Stability at pH 1.2/6.8 (%) 2a 94 2.5/5.0 4a 32 2.8/5.8 4b 13 3.9/8.6 4c 65 NT - In Vivo Studies : In animal models, certain derivatives demonstrated the ability to increase fecal protein output significantly, indicating enhanced digestive enzyme activity without systemic exposure .
- Antiangiogenic Activity : Research on related nitrobenzoate compounds has shown potential antiangiogenic effects, which could be harnessed for cancer therapies aimed at inhibiting tumor-associated blood vessel formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
